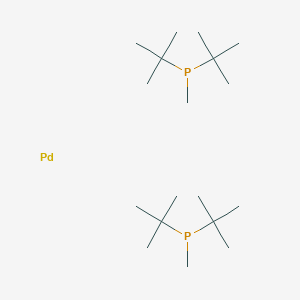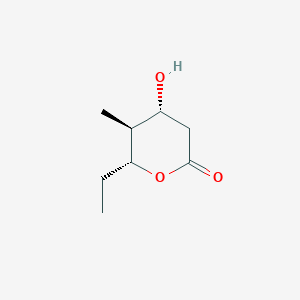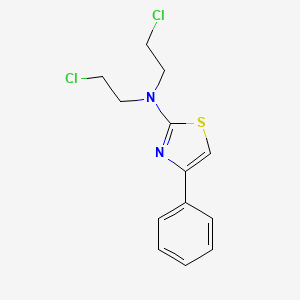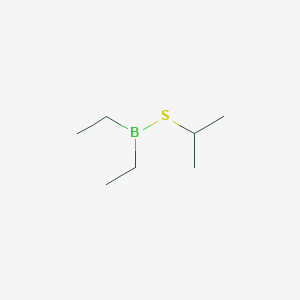![molecular formula C15H30O2Si B12569403 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- CAS No. 193552-44-2](/img/structure/B12569403.png)
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- is an organic compound that belongs to the class of α,β-unsaturated ketones It is characterized by the presence of a silyl ether group, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- typically involves the reaction of 3-Penten-2-one with a silylating agent such as dimethyloctylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon, leading to the formation of various adducts. The silyl ether group can also participate in reactions, providing a site for further functionalization. Molecular targets and pathways involved include enzyme-catalyzed transformations and interactions with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Penten-2-one: A simpler α,β-unsaturated ketone without the silyl ether group.
4-(Trimethylsiloxy)-3-penten-2-one: A similar compound with a trimethylsilyl ether group instead of the dimethyloctylsilyl group.
Uniqueness
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- is unique due to the presence of the dimethyloctylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the silyl ether functionality is required.
Eigenschaften
CAS-Nummer |
193552-44-2 |
|---|---|
Molekularformel |
C15H30O2Si |
Molekulargewicht |
270.48 g/mol |
IUPAC-Name |
4-[dimethyl(octyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C15H30O2Si/c1-6-7-8-9-10-11-12-18(4,5)17-15(3)13-14(2)16/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
ZYVBLYAKXNUOGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)




![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)


![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
